molecular formula C13H22N2O4 B15305342 trans-4-(1-(Tert-butoxycarbonyl)azetidin-3-YL)pyrrolidine-3-carboxylic acid

trans-4-(1-(Tert-butoxycarbonyl)azetidin-3-YL)pyrrolidine-3-carboxylic acid

Cat. No.: B15305342
M. Wt: 270.32 g/mol
InChI Key: GERWOZRCHLZARX-VHSXEESVSA-N
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Description

rac-(3R,4R)-4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylic acid: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an azetidine moiety, both of which are functionalized with a tert-butoxycarbonyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the Azetidine Moiety: This step often involves the reaction of the pyrrolidine intermediate with an azetidine derivative under basic conditions.

    Functionalization with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine or pyrrolidine rings, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(3R,4R)-4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1E)-prop-1-en-1-yl]pyrrolidine-3-carboxylic acid
  • rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylic acid
  • rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(propan-2-yl)pyrrolidine-3-carboxylic acid

Uniqueness

rac-(3R,4R)-4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

(3S,4S)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H22N2O4/c1-13(2,3)19-12(18)15-6-8(7-15)9-4-14-5-10(9)11(16)17/h8-10,14H,4-7H2,1-3H3,(H,16,17)/t9-,10+/m0/s1

InChI Key

GERWOZRCHLZARX-VHSXEESVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)[C@@H]2CNC[C@H]2C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CNCC2C(=O)O

Origin of Product

United States

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